2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole
Description
The compound 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole (CAS: 474310-70-8) is a bicyclic imidazoline derivative characterized by a 4,5-dihydro-1H-imidazole core fused to a substituted 2,3-dihydro-1H-indenyl moiety. Key structural features include:
- Substituents: A 6-ethyl and 5-methyl group on the indenyl ring.
- Purity: Reported as 97% in commercial listings .
Its indenyl substituents may influence steric and electronic properties, distinguishing it from simpler imidazoline derivatives.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(6-ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-3-11-9-14-12(8-10(11)2)4-5-13(14)15-16-6-7-17-15/h8-9,13H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
FZHKOBHDJYETEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCC2C3=NCCN3)C=C1C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole begins with functionalized indanone derivatives. For example, 2-acetyl-1-indanone serves as a precursor for introducing ethyl and methyl substituents via alkylation. In one approach, alkylation with ethyl bromide in acetone using sodium carbonate yields 2-acetyl-2-ethyl-1-indanone . Subsequent bromination with bromine in methanol generates 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone , a key intermediate for imidazole ring formation.
Table 1: Key Intermediates and Their Synthesis Conditions
Imidazole Ring Formation via Cyclization
Cyclization of α-bromoketones with formamide is a hallmark of imidazole synthesis. For instance, heating 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone in excess formamide at 170–180°C for 4 hours yields 4(5)-(2,3-dihydro-1H-inden-2-yl)imidazole . To achieve the 4,5-dihydroimidazole moiety, partial hydrogenation of the imidazole ring is required. This is accomplished using palladium-on-carbon (10% Pd/C) under hydrogen pressure (3 bar) at 80–85°C.
Critical Parameters:
-
Temperature : Cyclization at >170°C ensures complete ring closure.
-
Catalyst Loading : 10% Pd/C achieves >95% conversion in hydrogenation.
-
Solvent : Formamide acts as both solvent and nitrogen source for cyclization.
Functionalization of the Indenyl Moiety
Regioselective Alkylation and Bromination
Introducing the 6-ethyl-5-methyl substitution pattern on the indenyl ring demands precise control. A Grignard reagent approach using isopropylmagnesium chloride in tetrahydrofuran (THF) enables alkylation at the indenyl C-2 position. Subsequent bromination with bromine in methylene chloride at −5°C selectively functionalizes the acetyl group, yielding 2-bromo-1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone .
Hydrogenation for Saturation and Stereochemical Control
Catalytic hydrogenation is pivotal for reducing vinyl groups to ethyl substituents and saturating the imidazole ring. For example, hydrogenating 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole with Pd/C at 80–85°C under 3 bar H₂ produces the ethyl-substituted derivative. Similarly, partial hydrogenation of the imidazole ring to 4,5-dihydro-1H-imidazole requires careful modulation of reaction time (6–8 hours) to avoid over-reduction.
Table 2: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | H₂ Pressure | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4(5)-(2-Vinyl-indenyl)imidazole | 10% Pd/C | 3 bar | 80–85°C | 6 | 4(5)-(2-Ethyl-indenyl)imidazole | 88 |
| Imidazole derivative | 5% Pd/C | 1 bar | 25°C | 12 | 4,5-Dihydro-1H-imidazole | 72 |
Purification and Crystallization Techniques
Isolation of Hydrochloride Salts
The final product is often isolated as a hydrochloride salt to enhance stability. Crude 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole is dissolved in ethyl acetate, and dry HCl gas is introduced to precipitate the hydrochloride salt. Recrystallization from acetone or isopropanol/ethyl acetate mixtures yields high-purity material (99.5% by HPLC).
Solvent Optimization for Crystallization
-
Acetone : Induces rapid crystallization at 0°C but may entrap impurities.
-
Isopropanol/Ethyl Acetate : Slower crystallization improves crystal morphology and purity.
-
Dimethylformamide (DMF) : Used for recrystallizing thermally stable intermediates.
Comparative Analysis of Synthetic Routes
Route A: Formamide Cyclization Pathway
Route B: Grignard-Mediated Synthesis
-
Steps : Grignard formation → Aldehyde addition → Cyclization → Salt formation.
-
Advantages : Regioselective functionalization, avoids bromine.
Mechanistic Insights and Kinetic Considerations
Substrate Depletion Kinetics in Microsomal Metabolism
Studies on analogous compounds like atipamezole reveal that hepatic clearance in rats follows Michaelis-Menten kinetics with a Km of 1.7 μM , indicating high affinity for cytochrome P450 enzymes. In humans, UDP-glucuronosyltransferase (UGT) 2B10 and 1A4 mediate metabolism with a Vmax of 614 ng/ml , favoring linear pharmacokinetics at clinical doses. These insights inform solvent and catalyst choices to minimize enzymatic degradation during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following molecular formula:
- Molecular Formula: C16H20N2
- Molecular Weight: 256.35 g/mol
The compound features an imidazole ring fused with a dihydroindene moiety, which contributes to its biological activity and potential therapeutic applications.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals. It has been identified as a precursor for synthesizing various bioactive molecules, particularly those targeting specific receptors in the body. For example:
- Atipamezole: This compound is structurally related to Atipamezole, a potent and selective α2-adrenoceptor antagonist used in veterinary medicine to reverse sedation induced by alpha agonists . The synthesis of Atipamezole involves processes that utilize derivatives of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties. Synthetic routes often involve:
- Hydrogenation Reactions: These are used to modify the double bonds present in the indene structure, enhancing the compound's reactivity and potential applications .
Biological Studies
Research has demonstrated that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity: Studies have indicated that imidazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also have anticancer applications.
Case Study 1: Synthesis of Atipamezole
In a notable study, researchers developed an efficient synthesis route for Atipamezole using this compound as a key intermediate. The process involved several steps:
- Formation of the Imidazole Ring: Utilizing starting materials derived from the indene structure.
- Selective Hydrogenation: To achieve the desired saturation levels in the molecule.
- Purification and Characterization: Resulting in high yields of Atipamezole suitable for pharmacological testing.
This synthesis not only demonstrated the utility of the compound but also highlighted its relevance in drug development.
Case Study 2: Antimicrobial Screening
A study conducted on various imidazole derivatives revealed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated:
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 32 µg/mL | Staphylococcus aureus |
| Compound B | 64 µg/mL | Escherichia coli |
These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazoline derivatives exhibit diverse biological activities, modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Imidazoline Derivatives
Key Observations
Substituent Impact on Bioactivity: The 2,4-dimethoxyphenyl derivative () demonstrated broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans, suggesting that electron-donating groups (e.g., methoxy) enhance membrane penetration or target binding . In contrast, the 4-pentyloxyphenyl analog () showed moderate quorum sensing inhibition (QSI), highlighting the role of alkyl chains in modulating QSI efficacy .
Structural Hybridization :
- Hybrid compounds combining phthalazin-imine and imidazole cores () exhibited enhanced theoretical bioactivity, underscoring the value of core hybridization in drug design . The target compound’s indenyl-imidazole fusion represents a distinct structural strategy, possibly favoring lipophilicity and CNS penetration.
Methodological Context :
Biological Activity
The compound 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-yl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a well-known heterocyclic compound with diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of approximately 242.32 g/mol. The structure includes an imidazole ring fused with an indene moiety, which is significant for its biological interactions.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazole ring exhibit significant activity against various bacterial strains. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound A | 28 | E. coli |
| Compound B | 32 | P. aeruginosa |
| Compound C | 31 | B. subtilis |
| Compound D | 29 | Klebsiella pneumoniae |
These results highlight the potential of imidazole derivatives as antimicrobial agents, suggesting that this compound could possess similar properties .
Antitumor Activity
Recent studies have also explored the antitumor effects of imidazole derivatives. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Case Study:
A study conducted by Sharma et al. evaluated various imidazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Cardiovascular Effects
Another area of interest is the cardiovascular effects associated with imidazole derivatives. Some studies suggest that these compounds can act as selective agonists or antagonists at imidazoline receptors, which are implicated in blood pressure regulation.
Table 2: Cardiovascular Effects of Imidazole Derivatives
| Compound | Effect on Mean Arterial Pressure (MAP) | Affinity for Receptors |
|---|---|---|
| Compound E | Decrease by 15 mmHg | High for IBS I(2) |
| Compound F | Decrease by 10 mmHg | Moderate for alpha(2) |
The data indicate that compounds similar to 2-(6-Ethyl-5-methyl-2,3-dihydro-1H-inden-1-y)-4,5-dihydro-1H-imidazole may offer therapeutic benefits in managing hypertension .
Q & A
Basic: What are the optimized synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves multicomponent reactions or cyclization strategies. For imidazole derivatives, a common approach is the condensation of substituted indene precursors with ethylenediamine derivatives under reflux conditions in acetic acid or ethanol . Purification often employs recrystallization using solvent mixtures (e.g., DMF/acetic acid) or column chromatography with silica gel. Purity validation (≥97%) is achieved via HPLC, as noted in catalog entries . For hydrochloride salts, ion-exchange chromatography may resolve impurities like 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride, a common byproduct .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and diastereotopic protons in the dihydroimidazole and indene moieties. DMSO-d6 is a preferred solvent for resolving NH protons .
- IR Spectroscopy : Identifies C=N stretching (~1666 cm⁻¹) and NH vibrations (~3448 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., exact mass 262.0388 for related derivatives) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction using SHELXL (v.2015+) enables precise determination of bond angles, torsion angles, and stereochemistry. For example, SHELXL’s twin refinement feature is critical for resolving twinned crystals common in dihydroimidazole derivatives . Hydrogen-bonding networks and π-π stacking in the indene ring can be mapped to explain solid-state stability .
Advanced: What pharmacological activities are predicted for this compound based on structural analogs?
Answer:
Imidazole derivatives exhibit antimicrobial activity via interaction with microbial enzymes (e.g., lanosterol demethylase in fungi). Structural analogs with dihydroimidazole moieties show enhanced binding to histidine-rich protein targets, suggesting potential for antibacterial/antifungal drug development . In vitro assays (e.g., MIC determination against S. aureus) are recommended to validate activity.
Advanced: How can DFT calculations guide reactivity studies?
Answer:
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the imidazole nitrogen’s lone pair availability (NLR ~0.85) and indene ring’s HOMO-LUMO gap (~4.5 eV) can explain regioselectivity in metal-complex formation (e.g., Cu²⁺ coordination) . Transition-state analysis further clarifies reaction mechanisms for derivative synthesis.
Advanced: How to address impurities like 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride during synthesis?
Answer:
This impurity arises from incomplete alkylation or side reactions. Mitigation strategies include:
- Reaction Monitoring : TLC or in-situ FTIR to track intermediate formation.
- Post-Synthesis Treatment : Ion-pair extraction (e.g., using tetrabutylammonium bromide) or preparative HPLC with a C18 column .
Advanced: How to resolve contradictions between NMR and X-ray data for this compound?
Answer:
Discrepancies may arise from dynamic processes (e.g., ring puckering in solution) or polymorphism. For example, NMR may average signals for rapidly interconverting conformers, while X-ray captures a single static structure. Variable-temperature NMR (VT-NMR) and powder XRD can identify polymorphic forms .
Advanced: What experimental conditions affect the compound’s stability?
Answer:
- pH Sensitivity : The imidazole ring protonates below pH 6, altering solubility. Buffered solutions (pH 7–8) are recommended for biological assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >220°C, consistent with related imidazoles . Store at –20°C under inert atmosphere to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
